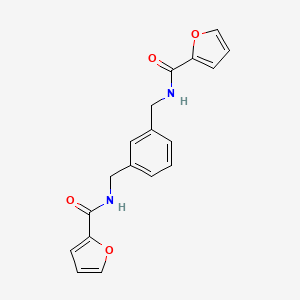

N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide): is a synthetic organic compound with the molecular formula C18H16N2O4 It is characterized by the presence of two furan-2-carboxamide groups connected by a 1,3-phenylenebis(methylene) linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) typically involves the reaction of 1,3-phenylenebis(methylene)amine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The amide groups can be reduced to amines.

Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Furanones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the furan rings.

Scientific Research Applications

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been investigated in several studies. For example, compounds derived from furan and phenylene structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth .

Fluorescence Sensing

N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) can be utilized as a fluorescence chemosensor. Its ability to change fluorescence properties upon interaction with specific analytes makes it suitable for detecting environmental pollutants or biological markers. This application is particularly relevant in the development of sensitive analytical methods for monitoring chemical contaminants .

Polymer Development

The compound's unique structure lends itself to the synthesis of advanced polymer materials. Research has indicated that incorporating furan-based compounds into polymer matrices can enhance their mechanical properties and thermal stability. Such materials are valuable in various industrial applications, including packaging and construction .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of furan derivatives demonstrated that modifications to the furan ring significantly impacted antimicrobial activity. The study found that compounds with similar structural motifs to N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) exhibited enhanced activity against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In vitro testing of furan-based compounds revealed notable cytotoxic effects against breast cancer cell lines. The study indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can influence the behavior of biological macromolecules or the properties of materials in which the compound is incorporated.

Comparison with Similar Compounds

N,N’-(1,4-Phenylenebis(methylene))bis(furan-2-carboxamide): Similar structure but with a 1,4-phenylenebis(methylene) linker.

N,N’-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide): Similar structure but with thiophene rings instead of furan rings.

Uniqueness: N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) is unique due to the presence of furan rings, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.

Biological Activity

N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) features a unique structure characterized by two furan-2-carboxamide groups linked by a 1,3-phenylenebis(methylene) bridge. Its molecular formula is C18H16N2O4, which contributes to its distinct electronic properties and biological activities compared to related compounds.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C18H16N2O4 |

| Molecular Weight | Approximately 328.33 g/mol |

| Appearance | White to light-yellow powder or crystals |

| Functional Groups | Furan and amide groups |

Anticancer Activity

Research has indicated that N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of synthesized derivatives of furan-2-carboxamide against HepG2 cells. The results demonstrated that certain derivatives exhibited cell viability rates significantly lower than standard treatments like doxorubicin:

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Doxorubicin | 0.62 | 0.5 |

| Compound A | 33.29 | 15 |

| Compound B | 37.31 | 20 |

| Compound C | 39.22 | 25 |

These findings suggest that modifications in the structure of furan-2-carboxamide derivatives can enhance their anticancer activity, making them promising candidates for further pharmacological development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it exhibits activity against a range of bacterial strains, including E. coli, S. aureus, and Bacillus cereus. The minimum inhibitory concentrations (MIC) were determined as follows:

Antimicrobial Efficacy Table

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 280 |

| S. aureus | 265 |

| Bacillus cereus | 230 |

The results indicated that the compound's structure plays a crucial role in its effectiveness against these pathogens, with specific substituents enhancing its bioactivity .

The mechanisms underlying the biological activities of N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Proposed Mechanisms

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress in cancer cells.

Properties

IUPAC Name |

N-[[3-[(furan-2-carbonylamino)methyl]phenyl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHVKTUXCUDDMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CNC(=O)C2=CC=CO2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.